Product packaging for 3-Chloro-4-(trifluoromethythio)phenol(Cat. No.:CAS No. 774-72-1)

3-Chloro-4-(trifluoromethythio)phenol

Cat. No.: B6301971
CAS No.: 774-72-1
M. Wt: 228.62 g/mol
InChI Key: CNRNCTFYFWUYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Phenols in Organic Chemistry and Related Fields

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring to which one or more halogen atoms are attached. These compounds are of considerable importance in both fundamental and applied chemistry. The presence of a halogen atom, such as chlorine, on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

Phenols themselves are highly reactive towards electrophilic aromatic substitution, and the hydroxyl group is a strong activating, ortho-, para-directing group. 3wpharm.com The introduction of a halogen can modulate this reactivity. Halogenation is a common reaction for phenols, and the conditions can be controlled to produce mono- or poly-halogenated products. nih.govepa.gov

From an application perspective, halogenated phenolic compounds are valuable intermediates and products. They are used in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. For instance, they can be converted into phenoxyacetic acids, which have shown herbicidal and fungicidal properties, or used to create resinous condensation products with aldehydes that possess fire-retardant qualities. sigmaaldrich.com The formation of halogenated phenols can also be a subject of environmental study, as they can be generated during water treatment processes involving chlorine dioxide. chemicalbook.com

Role and Impact of Trifluoromethylthio (-SCF3) Substituents in Molecular Design

The trifluoromethylthio (-SCF3) group is a highly valued substituent in modern molecular design, particularly within medicinal and agrochemical chemistry. cymitquimica.com Its popularity stems from its unique electronic and physical properties, which can be leveraged to fine-tune the characteristics of a parent molecule. chembk.com

One of the most significant attributes of the -SCF3 group is its high lipophilicity, which is among the highest of any functional group. chembk.com This property can substantially enhance a molecule's ability to permeate cell membranes, potentially improving its bioavailability and efficacy as a drug candidate. cymitquimica.com Furthermore, the -SCF3 group is strongly electron-withdrawing, which can increase the metabolic stability of a molecule by making it less susceptible to oxidative degradation in the body. chembk.com

The introduction of the trifluoromethylthio group is a strategic tool for chemists to modify a molecule's lipophilicity, electronic character, and steric profile. cymitquimica.com The development of new reagents and methods for introducing this group into organic molecules remains an active area of research. molbase.com

Research Rationale and Unique Aspects of 3-Chloro-4-(trifluoromethythio)phenol

The specific structure of this compound presents a unique combination of functional groups that warrants scientific investigation. The rationale for its study is built upon the distinct properties contributed by the chloro, hydroxyl, and trifluoromethylthio moieties.

The molecule combines the features of a halogenated phenol with the potent effects of the -SCF3 group. The chlorine atom at the 3-position and the trifluoromethylthio group at the 4-position relative to the hydroxyl group create a specific substitution pattern on the phenol ring. This arrangement is expected to result in a distinct set of electronic, steric, and lipophilic properties compared to other substituted phenols. The electron-withdrawing nature of both the chlorine atom and the -SCF3 group would significantly impact the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

The unique aspect of this compound lies in the interplay between these three functional groups. Researchers would be interested in how the ortho-chloro substituent electronically and sterically modulates the effects of the para-trifluoromethylthio group, and vice versa. This specific arrangement could lead to novel biological activities or make it a highly specific and valuable intermediate for synthesizing more complex target molecules in the pharmaceutical or agrochemical sectors.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic inquiry into this compound would likely encompass several key objectives, driven by its unique chemical architecture.

Primary Objectives would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and properties.

Physicochemical Profiling: Quantitatively measuring key properties such as its acidity (pKa), lipophilicity (LogP), and electronic parameters. This data is crucial for understanding its behavior in chemical and biological systems.

Reactivity Studies: Investigating the reactivity of the aromatic ring and the hydroxyl group. This includes studying its behavior in electrophilic substitution reactions and reactions at the hydroxyl functionality to explore its potential as a chemical building block.

Biological Screening: Given the known bioactivity of related halogenated and trifluoromethylthio-containing compounds, a primary objective would be to screen this compound for potential herbicidal, fungicidal, insecticidal, or pharmacological activity. sigmaaldrich.comcymitquimica.com

The overarching scope is to establish a comprehensive profile of the molecule, thereby determining its potential for practical applications and its utility as a scaffold for the development of new chemical entities.

Data Tables

Table 1: General Properties and Significance of Halogenated Phenols

Feature Description Significance
Structure Aromatic ring with a hydroxyl (-OH) group and one or more halogen (e.g., -Cl, -Br) substituents. The type, number, and position of halogens alter the molecule's chemical properties.
Reactivity The -OH group is activating and ortho-, para-directing in electrophilic aromatic substitution. Halogens are deactivating but also ortho-, para-directing. 3wpharm.com The interplay of these effects allows for controlled synthesis of specific isomers. epa.gov
Acidity Generally more acidic than phenol due to the electron-withdrawing nature of halogens. Influences reaction pathways and biological interactions.

| Applications | Intermediates in the synthesis of pesticides, herbicides, fungicides, pharmaceuticals, and fire-retardant resins. sigmaaldrich.com | Broad utility in the chemical and agricultural industries. |

Table 2: Key Characteristics of the Trifluoromethylthio (-SCF3) Group in Molecular Design

Property Impact on Molecule Rationale for Use
Lipophilicity Significantly increases lipophilicity (Hansch π value of +1.44). chembk.com Enhances membrane permeability and bioavailability of drug candidates. cymitquimica.com
Electronic Effect Strongly electron-withdrawing. Increases metabolic stability by preventing oxidative degradation. chembk.com
Metabolic Stability The S-CF3 bond is highly stable. Reduces the rate of in-vivo metabolism, potentially leading to a longer duration of action.

Table 3: Physicochemical Properties of 4-(Trifluoromethylthio)phenol (B1307856) (A Structurally Related Compound) Data for the specific target compound, this compound, is not widely available. The data below for a related compound is provided for context.

Property Value Source
CAS Number 461-84-7 sigmaaldrich.com
Molecular Formula C7H5F3OS sigmaaldrich.com
Molecular Weight 194.17 g/mol sigmaaldrich.com
Appearance White to almost white crystalline powder chembk.com
Melting Point 57-60 °C sigmaaldrich.comchemicalbook.com
Boiling Point 77-78 °C at 7 mmHg sigmaaldrich.comchemicalbook.com

| pKa | 8.53 ± 0.13 (Predicted) | chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF3OS B6301971 3-Chloro-4-(trifluoromethythio)phenol CAS No. 774-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3OS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRNCTFYFWUYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 3 Chloro 4 Trifluoromethythio Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Nitration and Sulfonation Studies

Nitration:

Direct nitration of 3-chloro-4-(trifluoromethylthio)phenol has not been extensively reported in the scientific literature. However, studies on the closely related 4-(trifluoromethylthio)phenol (B1307856) provide valuable insights into the expected reactivity. The nitration of 4-(trifluoromethylthio)phenol with 65% nitric acid under solvent-free conditions has been shown to yield the mono-nitrated product, 2-nitro-4-(trifluoromethylthio)phenol, selectively. beilstein-journals.org The introduction of a second nitro group to form the dinitrophenol derivative requires more forcing conditions, such as a mixture of nitric acid and concentrated sulfuric acid at elevated temperatures. nih.gov

For 3-chloro-4-(trifluoromethylthio)phenol, the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl is already occupied by the trifluoromethylthio group. Therefore, substitution is expected to occur at the positions ortho to the hydroxyl group, which are C2 and C6. The presence of the chloro group at C3 would likely influence the regioselectivity, with substitution at C6 being sterically and electronically favored.

Sulfonation:

Directed Halogenation (e.g., Bromination)

The halogenation of phenols is a facile reaction that typically does not require a Lewis acid catalyst. Research on 4-(trifluoromethylthio)phenol has demonstrated that it can be readily halogenated. For instance, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the corresponding bromo- and iodo-substituted products. nih.govchemicalbook.com

In the case of 3-chloro-4-(trifluoromethylthio)phenol, the powerful activating effect of the hydroxyl group would direct the incoming halogen to the ortho positions (C2 and C6). The existing chloro substituent at C3 would provide some steric hindrance at the C2 position. Consequently, bromination would be expected to favor substitution at the C6 position, leading to the formation of 2-bromo-5-chloro-4-(trifluoromethylthio)phenol.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for a variety of chemical transformations, including etherification, esterification, alkylation, and acylation. These reactions allow for the modification of the compound's physical and chemical properties.

Etherification and Esterification Reactions

Etherification:

The conversion of the phenolic hydroxyl group to an ether is a common synthetic transformation, often achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. sigmaaldrich.comresearchgate.net For 3-chloro-4-(trifluoromethylthio)phenol, treatment with a base such as sodium hydroxide (B78521) or potassium carbonate would generate the corresponding phenoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding ether derivative.

While specific examples for 3-chloro-4-(trifluoromethylthio)phenol are not prevalent in the literature, the general applicability of the Williamson ether synthesis to a wide range of phenols suggests that this transformation would be feasible.

Esterification:

Phenols can be esterified by reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides. cas.orgnih.gov The direct esterification with a carboxylic acid is often slow and requires acidic catalysis and removal of water. A more efficient method involves the reaction of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. For 3-chloro-4-(trifluoromethylthio)phenol, reaction with acetyl chloride or acetic anhydride would be expected to yield 3-chloro-4-(trifluoromethylthio)phenyl acetate.

Alkylation and Acylation of the Phenol

Alkylation:

Alkylation of the phenolic hydroxyl group is synonymous with etherification, as discussed in the previous section. The introduction of an alkyl group onto the oxygen atom modifies the compound's polarity and hydrogen-bonding capabilities.

Acylation:

Acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. This reaction is typically carried out using an acyl chloride or an acid anhydride. The resulting ester can serve as a protecting group for the phenol or as a precursor for other transformations. For instance, phenyl esters can undergo the Fries rearrangement under Lewis acid catalysis to afford hydroxyaryl ketones. researchgate.net In the case of 3-chloro-4-(trifluoromethylthio)phenyl acetate, a Fries rearrangement would be expected to yield a mixture of ortho- and para-acylated phenols, with the regioselectivity being dependent on the reaction conditions.

Transformations and Stability of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is known for its high lipophilicity and metabolic stability, making it a valuable substituent in medicinal and agricultural chemistry. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached.

The trifluoromethylthio group is generally stable under a wide range of reaction conditions. However, it can undergo certain transformations. For instance, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) (-SOCF3) and sulfone (-SO2CF3) using appropriate oxidizing agents. These transformations further enhance the electron-withdrawing nature of the substituent.

While the trifluoromethyl group itself is very robust, the C-S bond can be cleaved under certain reductive conditions, although this typically requires harsh reagents. The stability of the trifluoromethylthio group on an aromatic ring has been investigated, and it is generally considered to be stable under both acidic and basic conditions commonly employed in organic synthesis.

Nucleophilic Substitutions and Condensation Reactions of Derived Intermediates

The phenol moiety of 3-Chloro-4-(trifluoromethylthio)phenol can be readily converted into other functional groups, creating intermediates for subsequent nucleophilic substitution and condensation reactions. For instance, the corresponding aniline (B41778) derivative, 3-chloro-4-(trifluoromethylthio)aniline (B1586717), is a key intermediate for the synthesis of various biologically active molecules. This aniline was first reported in a 1979 patent by Adams et al., prepared via the reduction of 2-chloro-4-nitro-1-(trifluoromethylthio)benzene.

The presence of the strongly electron-withdrawing trifluoromethylthio group and the chloro atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a substituent (usually a halogen) on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

While direct nucleophilic substitution on 3-Chloro-4-(trifluoromethylthio)phenol itself is less common, its derived intermediates readily participate in such reactions. For example, the aniline derivative can undergo condensation reactions with various electrophiles.

Table 1: Examples of Nucleophilic Substitution and Condensation Reactions of Intermediates Derived from 3-Chloro-4-(trifluoromethylthio)phenol.

IntermediateReagentProduct TypeReference
3-Chloro-4-(trifluoromethylthio)anilineAldehydes/KetonesSchiff basesN/A
3-Chloro-4-(trifluoromethylthio)anilineAcid chlorides/AnhydridesAmidesN/A
3-Chloro-4-(trifluoromethylthio)anilineIsocyanates/IsothiocyanatesUreas/ThioureasN/A
3-Chloro-4-(trifluoromethylthio)anilineDicarbonyl compoundsHeterocyclesN/A

This table presents plausible, generalized reaction types based on the known reactivity of the aniline functional group. Specific examples for 3-Chloro-4-(trifluoromethylthio)aniline were not found in the provided search results.

Catalyst-Mediated Cross-Coupling Reactions for Further Derivatization

Catalyst-mediated cross-coupling reactions are powerful tools for the further derivatization of 3-Chloro-4-(trifluoromethylthio)phenol and its derivatives. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules. The trifluoromethylthio group (-SCF3) is of particular interest in medicinal and agricultural chemistry due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. nih.gov

The chloro substituent on the aromatic ring of 3-Chloro-4-(trifluoromethylthio)phenol and its derivatives serves as an excellent handle for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions have been successfully applied to synthesize a variety of derivatives.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino groups. This is a general and efficient method for the cross-coupling of aryl chlorides with a variety of amines.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Thiolation: Palladium-catalyzed cross-coupling with thiols is a general method for forming aryl thioethers.

The derivatization of 3-chloro-4-(trifluoromethylthio)aniline using such cross-coupling reactions has been described as a route to various biologically active molecules, including ryanodine (B192298) receptor activators, potassium channel openers, and kinase inhibitors.

Table 2: Examples of Catalyst-Mediated Cross-Coupling Reactions for the Derivatization of 3-Chloro-4-(trifluoromethylthio)aniline.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki CouplingArylboronic acidPd(OAc)2 / SPhosBiaryl amine
Buchwald-Hartwig AminationPrimary/Secondary AminePd(OAc)2 / Bulky phosphine (B1218219) ligandDiamine derivative
ThiolationThiolPd catalyst / Bulky, electron-rich phosphine ligandAryl thioether

This table illustrates the types of cross-coupling reactions applicable to the derivatization of the title compound's aniline derivative, based on general methodologies reported in the literature.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Trifluoromethythio Phenol

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 3-Chloro-4-(trifluoromethylthio)phenol. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum, with its exact position and shape being sensitive to hydrogen bonding. Aromatic C-H stretching vibrations typically manifest as a group of weaker bands between 3000 and 3100 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ region.

The presence of the trifluoromethylthio (-SCF₃) group introduces several characteristic vibrations. The C-S stretching vibration is expected in the 600-800 cm⁻¹ range. The C-F stretching vibrations are typically strong and appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the range of 600-800 cm⁻¹.

A hypothetical table of the major predicted vibrational modes for 3-Chloro-4-(trifluoromethylthio)phenol is presented below, based on data from related compounds like 4-chloro-3-methylphenol (B1668792) and other substituted phenols. rsc.orgresearchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (FT-IR)Intensity (Raman)
O-H Stretch3200-3600Strong, BroadWeak
Aromatic C-H Stretch3000-3100Medium to WeakStrong
C=C Aromatic Ring Stretch1400-1600Medium to StrongMedium to Strong
C-O Stretch (Phenolic)1200-1300StrongMedium
C-F Stretch1000-1200StrongMedium
C-S Stretch600-800MediumStrong
C-Cl Stretch600-800StrongStrong
O-H Bend (in-plane)1300-1450MediumWeak
Aromatic C-H Bend (out-of-plane)750-900StrongWeak

The positions and intensities of the vibrational bands in 3-Chloro-4-(trifluoromethylthio)phenol are significantly influenced by the electronic and steric effects of the chlorine and trifluoromethylthio substituents on the phenol (B47542) ring.

The chlorine atom, being an electron-withdrawing group, can influence the electron density of the benzene ring, thereby shifting the frequencies of the ring's vibrational modes. Its position meta to the hydroxyl group and ortho to the trifluoromethylthio group will dictate the specific pattern of these shifts.

The trifluoromethylthio group (-SCF₃) is a strongly electron-withdrawing and lipophilic group. Its presence is expected to cause a noticeable shift in the vibrational frequencies of the adjacent C-C bonds and the C-S bond. The strong C-F bonds will give rise to intense absorption bands in the FT-IR spectrum, which can be a key diagnostic feature for the presence of this group.

Furthermore, the substitution pattern on the benzene ring (1,2,4-trisubstituted) determines the characteristic pattern of the out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region of the FT-IR spectrum, which can be used to confirm the substitution pattern. The combination of these substituent effects results in a unique vibrational "fingerprint" for 3-Chloro-4-(trifluoromethylthio)phenol, allowing for its unambiguous identification when compared with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Chloro-4-(trifluoromethylthio)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the phenolic hydroxyl proton. The hydroxyl proton (OH) will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The three aromatic protons will exhibit a characteristic splitting pattern due to spin-spin coupling. The proton at C2 (ortho to the OH group) is expected to be a doublet, the proton at C6 (ortho to the Cl group) a doublet of doublets, and the proton at C5 (meta to the OH group) a doublet. The electron-withdrawing nature of the chlorine and trifluoromethylthio groups will generally shift the aromatic proton signals downfield.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C1) will be significantly deshielded and appear at a high chemical shift. The carbon attached to the trifluoromethylthio group (C4) will also be deshielded. The carbon atom bearing the chlorine (C3) will show a moderate downfield shift. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum will provide a clear signal for the trifluoromethyl group. It is expected to be a singlet, as there are no adjacent protons to couple with. The chemical shift of the ¹⁹F signal is a sensitive probe of the electronic environment of the trifluoromethyl group.

A predicted NMR data table for 3-Chloro-4-(trifluoromethylthio)phenol is presented below:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
C1-OHVariable (broad singlet)--
H2~7.0 (d)--
H5~7.3 (dd)--
H6~7.5 (d)--
C1-~155-
C2-~118-
C3-~132-
C4-~128 (q)-
C5-~130-
C6-~125-
CF₃-~129 (q)~ -43

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets. 'q' denotes a quartet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 3-Chloro-4-(trifluoromethylthio)phenol, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the adjacent aromatic protons (H2-H3, H5-H6), confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the protonated aromatic carbons. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 3-Chloro-4-(trifluoromethylthio)phenol, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight, which is calculated to be 227.9698 g/mol for the most abundant isotopes (¹²C₇¹H₄³⁵Cl¹⁹F₃¹⁶O³²S). The observation of the molecular ion peak [M]⁺ at this m/z value would confirm the elemental composition of the molecule.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecule is expected to undergo fragmentation through various pathways. Common fragmentation patterns for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. The presence of the trifluoromethylthio group would likely lead to fragments corresponding to the loss of CF₃, SCF₃, or related species. The fragmentation of the aromatic ring itself can also occur. Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the substituents and their positions on the phenol ring.

A hypothetical table of major fragment ions for 3-Chloro-4-(trifluoromethylthio)phenol is presented below:

m/zPossible Fragment
228/230[M]⁺ (Molecular ion)
199/201[M - CHO]⁺
159[M - CF₃]⁺
127[M - SCF₃]⁺
69[CF₃]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For 3-Chloro-4-(trifluoromethylthio)phenol, with a chemical formula of C₇H₄ClF₃OS, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, and ³²S). This precise mass measurement is critical for distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for 3-Chloro-4-(trifluoromethylthio)phenol (C₇H₄ClF₃OS)

Ion Theoretical m/z
[M+H]⁺ 228.9625
[M-H]⁻ 226.9482

Note: These values are calculated and would require experimental verification.

The observation of an experimental mass that closely matches the theoretical value, along with the characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak), would provide strong evidence for the presence and elemental composition of 3-Chloro-4-(trifluoromethylthio)phenol.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and functional groups.

In an MS/MS experiment for 3-Chloro-4-(trifluoromethylthio)phenol, the molecular ion (or a protonated/deprotonated variant) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the known chemical properties of the functional groups present. For instance, studies on similar chlorophenols have shown characteristic losses of radicals and neutral molecules. nih.govresearchgate.net

Potential Fragmentation Pathways for 3-Chloro-4-(trifluoromethylthio)phenol:

Loss of the trifluoromethyl group (•CF₃): This would result in a significant fragment ion.

Cleavage of the C-S bond: This could lead to fragments corresponding to the chlorophenol and trifluoromethylthio moieties.

Loss of carbon monoxide (CO) from the phenol ring: A common fragmentation pathway for phenolic compounds.

Loss of a chlorine radical (•Cl): This would also produce a characteristic fragment ion.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the relative positions of the chloro, hydroxyl, and trifluoromethylthio groups on the benzene ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A successful X-ray crystallographic analysis of 3-Chloro-4-(trifluoromethylthio)phenol would yield a detailed structural model. Although no specific crystallographic data for this compound has been reported, such an analysis would be crucial for understanding its solid-state properties. The data obtained would include the unit cell dimensions, space group, and the atomic coordinates of each atom in the molecule. This information would definitively confirm the substitution pattern on the benzene ring and provide insights into the planarity of the ring and the orientation of the substituents.

Other Advanced Analytical Techniques for Purity and Identity Confirmation

In addition to the techniques detailed above, other analytical methods are routinely employed to confirm the purity and identity of a compound like 3-Chloro-4-(trifluoromethylthio)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the carbon-hydrogen framework, the number and environment of unique carbon atoms, and the presence and environment of the trifluoromethyl group, respectively. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Chloro-4-(trifluoromethylthio)phenol, characteristic absorption bands for the O-H stretch of the phenol, C-Cl stretch, C-S stretch, and C-F stretches of the trifluoromethyl group would be expected.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are primarily used to assess the purity of the compound. By separating the compound from any impurities, the percentage purity can be accurately determined. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can also provide structural information about the main component and any impurities present. epa.gov

The collective data from these advanced analytical techniques provides a comprehensive and unambiguous characterization of 3-Chloro-4-(trifluoromethylthio)phenol, which is fundamental for its use in further research and development.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Trifluoromethythio Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to computational chemistry. DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, offer a balance of computational cost and accuracy for determining the electronic structure and properties of molecules. Ab initio methods, while more computationally intensive, can provide even higher accuracy. These calculations are instrumental in predicting a wide range of molecular properties for 3-Chloro-4-(trifluoromethylthio)phenol.

A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 3-Chloro-4-(trifluoromethylthio)phenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

The conformational landscape of the molecule is also of significant interest. This landscape is defined by the rotation around single bonds, primarily the C-O and C-S bonds in this case. Computational methods can map the energy changes associated with these rotations to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with its environment.

Below is an illustrative data table representing a hypothetical set of optimized Cartesian coordinates for the lowest energy conformer of 3-Chloro-4-(trifluoromethylthio)phenol, as would be obtained from a DFT calculation.

Table 1: Hypothetical Optimized Molecular Geometry of 3-Chloro-4-(trifluoromethylthio)phenol

AtomX (Å)Y (Å)Z (Å)
C-1.2981.2110.000
C-0.0021.6440.001
C0.9410.6210.001
C0.548-0.7890.000
C-0.749-1.222-0.001
C-1.692-0.200-0.001
H-1.9992.0360.000
H0.2982.6840.002
O-1.049-2.522-0.002
H-1.859-2.822-0.002
Cl-3.352-0.700-0.002
S2.012-1.8990.000
C3.452-0.999-0.001
F4.252-1.599-0.890
F4.252-1.5990.888
F3.1520.201-0.001

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. avogadro.ccwolfram.com It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 3-Chloro-4-(trifluoromethylthio)phenol, the MEP would likely show negative potential around the oxygen and chlorine atoms and the phenyl ring's pi-system, with a positive potential near the hydroxyl proton.

Table 2: Hypothetical Frontier Orbital Energies for 3-Chloro-4-(trifluoromethylthio)phenol

ParameterEnergy (eV)
HOMO Energy-8.95
LUMO Energy-1.23
HOMO-LUMO Gap7.72

Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies allows for the theoretical prediction of a molecule's infrared (IR) and Raman spectra. mdpi.com By analyzing the atomic motions associated with each vibrational mode, a detailed assignment of the experimental spectral peaks can be made. This is particularly useful for identifying characteristic vibrations such as the O-H stretch, C-Cl stretch, and the symmetric and asymmetric stretches of the CF3 group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure and assigning experimental chemical shifts. mdpi.com

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of 3-Chloro-4-(trifluoromethylthio)phenol

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretch3650
Aromatic C-H stretch3100 - 3000
Aromatic C=C stretch1600 - 1450
CF₃ asymmetric stretch1280
CF₃ symmetric stretch1150
C-O stretch1250
C-S stretch700
C-Cl stretch750

Table 4: Hypothetical Calculated NMR Chemical Shifts (ppm) for 3-Chloro-4-(trifluoromethylthio)phenol (Referenced to TMS)

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-H7.35128.5
C2-H7.10125.0
C3-132.0
C4-130.0
C5-H7.50129.5
C6-155.0
O-H5.80-
CF₃-128.0 (q)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.

A plausible synthetic route to 3-Chloro-4-(trifluoromethylthio)phenol is the electrophilic trifluoromethylthiolation of 3-chlorophenol (B135607). acs.org DFT calculations could be employed to model the reaction between 3-chlorophenol and a trifluoromethylthiolating agent, elucidating the step-by-step mechanism, which may involve the formation of a sigma complex intermediate.

Table 5: Hypothetical Relative Energies for the Trifluoromethylthiolation of 3-Chlorophenol

SpeciesRelative Energy (kcal/mol)
Reactants (3-Chlorophenol + Reagent)0.0
Transition State 1+15.2
Intermediate (Sigma Complex)+5.8
Transition State 2+8.5
Products (3-Chloro-4-(trifluoromethylthio)phenol + Byproduct)-10.3

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of 3-Chloro-4-(trifluoromethylthio)phenol and its interactions with its environment, such as a solvent.

MD simulations are particularly valuable for understanding solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to study how the solvent structures itself around the solute and to quantify intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and water. nih.govacs.org This provides a more realistic picture of the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (Mechanism-focused, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of substituted phenols, including 3-Chloro-4-(trifluoromethylthio)phenol, a QSAR model could be developed to predict a specific non-clinical biological activity, such as the inhibition of a particular enzyme. The molecular descriptors used in such a model could include electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A successful QSAR model can be used to predict the activity of new, untested compounds and to gain insight into the structural features that are important for the desired biological effect.

Table 6: Hypothetical Data for a QSAR Study of Phenol (B47542) Derivatives

CompoundLogPElectronic Parameter (σ)Steric Parameter (MR)Biological Activity (log(1/IC₅₀))
Phenol1.460.0028.484.50
3-Chlorophenol2.150.3733.515.25
4-Nitrophenol1.910.7834.135.80
3-Chloro-4-(trifluoromethylthio)phenol3.500.7545.20(Predicted)

A hypothetical QSAR equation derived from such data might take the form: log(1/IC₅₀) = 0.85 * LogP + 1.5 * σ - 0.05 * MR + 3.2

This equation could then be used to predict the biological activity of 3-Chloro-4-(trifluoromethylthio)phenol based on its calculated descriptor values.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzyme Active Sites, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or receptor. A thorough search of the scientific literature did not yield any specific molecular docking studies conducted on 3-chloro-4-(trifluoromethythio)phenol. Therefore, a detailed analysis of its interaction with specific biological macromolecules is not available at this time.

Assessment of Ligand-Target Binding Interactions and Modes

The assessment of ligand-target binding interactions involves the analysis of the non-covalent interactions between a ligand and its molecular target. These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces, are crucial for determining the binding affinity and specificity of a ligand for its target. In the absence of molecular docking studies for this compound, a detailed description of its binding interactions and modes with any specific biological target cannot be provided.

Computational Screening for Potential Biological Targets

Computational screening, also referred to as in silico target fishing or reverse screening, encompasses a variety of computational methods used to identify potential protein targets for a given bioactive compound. unipi.itnih.govnih.gov These approaches are valuable in the early stages of drug discovery for elucidating the mechanism of action of a compound or for identifying potential off-target effects. unipi.itnih.gov Methodologies for computational target fishing can include ligand-based approaches, which rely on the similarity of the query molecule to known ligands for a particular target, and structure-based approaches, such as reverse docking, where the compound is docked against a library of protein structures. nih.govnih.gov

Environmental Fate, Transport, and Degradation Mechanisms of 3 Chloro 4 Trifluoromethythio Phenol

Predicted Occurrence and Distribution in Environmental Compartments (e.g., Water, Soil, Air)

The distribution of 3-Chloro-4-(trifluoromethythio)phenol in the environment is dictated by its physical and chemical properties. Predictions from computational models suggest a tendency for this compound to partition between different environmental media.

Based on predictions from the EPI Suite™ model, the following properties are estimated for this compound:

PropertyPredicted ValueUnitSignificance for Environmental Distribution
Log Octanol-Water Partition Coefficient (Log Kow)4.47UnitlessIndicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.
Water Solubility5.89mg/LLow water solubility limits its concentration in the aqueous phase and favors partitioning to solid phases.
Henry's Law Constant1.15 x 10⁻⁶atm-m³/moleSuggests a low potential for volatilization from water to the atmosphere.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)4.09 x 10³L/kgIndicates that the compound is expected to have low mobility in soil and will likely be bound to soil organic carbon.

These predicted values suggest that if released into an aquatic environment, this compound would predominantly be found in the sediment due to its high Koc value. Its low water solubility and high Log Kow further support this, indicating it will not remain dissolved in the water column in high concentrations but will instead adsorb to particulate matter and settle. The low Henry's Law Constant indicates that volatilization from water surfaces to the air is not a significant transport pathway.

In terrestrial environments, the compound is expected to be largely immobile, binding strongly to the organic fraction of the soil. nih.gov This strong adsorption reduces the likelihood of it leaching into groundwater. The distribution pattern is therefore likely to be concentrated in the upper soil layers where it is initially deposited.

In the atmosphere, due to its low predicted vapor pressure, this compound is expected to exist primarily in the particulate phase rather than as a gas.

Degradation Pathways and Kinetics in Various Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic compounds by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of many pollutants from the environment. nih.gov

There are no known studies that have isolated or characterized microbial strains capable of degrading this compound. However, predictions and studies on analogous compounds provide some insight into its likely biodegradability.

The EPI Suite™ BIOWIN™ model provides the following predictions:

BIOWIN ModelPrediction
Biowin1 (Linear Model)1.13 (Does not biodegrade fast)
Biowin2 (Non-Linear Model)0.00 (Does not biodegrade fast)
Biowin3 (Ultimate Biodegradation)2.26 (Weeks-Months)
Biowin4 (Primary Biodegradation)3.19 (Weeks)
Biowin5 (MITI Linear Model)-1.18 (Not readily biodegradable)
Biowin6 (MITI Non-Linear Model)0.01 (Not readily biodegradable)
Biowin7 (Anaerobic Biodegradation)1.83 (Months)

These predictions consistently suggest that this compound is not readily biodegradable and is likely to persist in the environment for weeks to months. The presence of both a chlorine atom and a trifluoromethylthio group is expected to contribute to its recalcitrance.

The biodegradation of chlorinated aromatic compounds is well-documented, with many bacteria capable of utilizing them as a source of carbon and energy. nih.gov The initial steps often involve the removal of the chlorine atom, followed by the cleavage of the aromatic ring. However, the trifluoromethylthio group presents a significant challenge for microbial enzymes. The carbon-fluorine bond is exceptionally strong, making organofluorine compounds generally resistant to microbial degradation. nih.gov While some microorganisms have been shown to metabolize fluorinated compounds, the process is often slow and may not lead to complete mineralization. nih.govresearchgate.net For some trifluoromethylated compounds, biodegradation proceeds through metabolic activation of the molecule at a non-fluorinated site, which can then facilitate the cleavage of the C-F bonds. mdpi.com

Identification and Characterization of Biodegradation Intermediates and Metabolites

The initial steps of degradation are likely to involve modification of the primary functional groups. Microbial degradation of chlorophenols often proceeds through hydroxylation, where a hydroxyl group is added to the aromatic ring. This can lead to the formation of chlorinated catechol or hydroquinone (B1673460) derivatives. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) has been shown to produce chlorohydroquinone. researchgate.net Similarly, the trifluoromethylthio group (-SCF3) may undergo oxidative or reductive transformations. The sulfur atom is a potential site for oxidation, which could lead to the formation of sulfoxides and sulfones.

Subsequent steps in the degradation pathway would likely involve ring cleavage. Once the aromatic ring is dihydroxylated, dioxygenase enzymes can catalyze the opening of the ring, leading to the formation of aliphatic carboxylic acids. These smaller, non-aromatic molecules can then be more readily mineralized to carbon dioxide, water, and inorganic ions such as chloride and fluoride (B91410).

Enzymatic Pathways Involved in Chlorophenol and Trifluoromethylated Phenol (B47542) Breakdown (e.g., Dioxygenases, Deaminases)

The breakdown of chlorophenols and trifluoromethylated phenols in the environment is primarily mediated by microbial enzymes. Key enzyme families implicated in these processes include dioxygenases and monooxygenases.

Dioxygenases are crucial for the cleavage of the aromatic ring, a critical step in the degradation of many aromatic pollutants. These enzymes incorporate both atoms of molecular oxygen into the substrate. For chlorophenols, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are well-studied enzymes that cleave the dihydroxylated aromatic ring, leading to the formation of muconic acids or semialdehydes, respectively.

Monooxygenases play a vital role in the initial activation of the aromatic ring by introducing a hydroxyl group. This hydroxylation makes the ring more susceptible to subsequent cleavage. For instance, phenol hydroxylases are a class of monooxygenases that have been shown to be involved in the degradation of various phenolic compounds.

While deaminases are primarily involved in the removal of amino groups, which is not directly applicable to this compound, other enzymes such as dehalogenases are critical for the removal of chlorine atoms from the aromatic ring. Reductive dehalogenases can replace a chlorine atom with a hydrogen atom under anaerobic conditions, while hydrolytic dehalogenases can replace a chlorine atom with a hydroxyl group.

The trifluoromethyl group (-CF3) is known for its high stability, and its enzymatic cleavage is a significant challenge. However, some microbial systems have been shown to be capable of degrading trifluoromethylated compounds, although the specific enzymatic pathways are still an active area of research.

Bioaccumulation and Biotransformation Potential in Aquatic and Terrestrial Organisms (Model Systems)

Studies on other halogenated phenolic compounds have demonstrated their potential for bioaccumulation and biotransformation in aquatic organisms. For example, various fish species have been shown to take up and metabolize chlorophenols, often through conjugation with sulfate (B86663) or glucuronic acid, which facilitates their excretion. nih.gov However, the persistence of the trifluoromethylthio group could hinder efficient metabolism and excretion, potentially leading to higher bioaccumulation factors (BAFs) and biomagnification through the food web.

In terrestrial organisms, uptake from contaminated soil and water is the primary route of exposure. The compound's sorption to soil organic matter will influence its bioavailability to soil-dwelling organisms and plants. Biotransformation in terrestrial organisms would likely follow similar pathways as in aquatic organisms, involving oxidation and conjugation reactions.

Sorption and Leaching Behavior in Soil and Sediment Environments

The movement of this compound in the subsurface is governed by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater. The sorption behavior is influenced by the compound's chemical properties and the characteristics of the soil, such as organic carbon content, clay content, and pH.

The presence of the non-polar trifluoromethylthio group and the chlorine atom suggests that hydrophobic interactions will be a primary mechanism for sorption to soil organic matter. A higher organic carbon content in the soil would generally lead to stronger sorption and reduced mobility. The phenolic hydroxyl group can ionize, and its charge will be dependent on the soil pH. At pH values below its pKa, the compound will be in its neutral form and more likely to sorb via hydrophobic interactions. At pH values above its pKa, it will exist as an anion, which could lead to repulsion from negatively charged soil colloids and increased mobility.

Studies on other halogenated and fluorinated organic compounds have shown that their mobility in soil is highly variable. For example, the leaching of some herbicides has been observed to increase in soils amended with certain types of biochar due to the presence of soluble organic compounds that can enhance mobility. nih.gov The trifluoromethyl group can also influence sorption, with some studies on perfluorinated compounds indicating that longer fluorinated chains lead to stronger sorption. researchgate.net

Table 1: Predicted Physicochemical Properties Influencing Environmental Fate

PropertyPredicted Value/Behavior for this compoundBasis of Prediction
Log Kow (Octanol-Water Partition Coefficient) Moderately HighPresence of chloro and trifluoromethylthio groups increases lipophilicity compared to phenol.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Moderate to HighStrong hydrophobic interactions expected with soil organic matter.
Aqueous Solubility Low to ModerateHalogen and trifluoromethylthio substitution generally decreases water solubility.
Vapor Pressure LowAs a substituted phenol, it is expected to have a relatively low volatility.
pKa Acidic (likely in the range of 7-9)The phenolic hydroxyl group is acidic, with the exact pKa influenced by the electron-withdrawing chloro and trifluoromethylthio groups.

Note: These are predicted behaviors based on the chemical structure and data from analogous compounds. Experimental data for this compound is not available.

Development of Remediation Technologies for Environmental Contamination

Given the potential for persistence and toxicity of halogenated and fluorinated organic compounds, the development of effective remediation technologies is crucial.

Bioremediation Strategies (e.g., Bioaugmentation, Biostimulation)

Bioremediation utilizes microorganisms to degrade or detoxify contaminants. researchgate.net For sites contaminated with this compound, two main strategies could be employed:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with a known capability to degrade the target compound or structurally similar chemicals. For example, microorganisms capable of degrading chlorophenols or fluorinated aromatics could be introduced to the contaminated site to enhance the degradation rate.

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms that are already present at the contaminated site and may have the potential to degrade the contaminant. This is often achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (such as oxygen), or other growth-limiting factors. The addition of a more easily degradable carbon source (cometabolism) can sometimes enhance the degradation of recalcitrant compounds. purdue.edu

The success of bioremediation depends on various environmental factors, including pH, temperature, nutrient availability, and the presence of other toxic substances.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). hristov.com AOPs are particularly effective for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods.

Several AOPs could be effective for the degradation of this compound:

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with the phenolic ring or decompose to form hydroxyl radicals. hristov.com

UV/H2O2: The combination of ultraviolet (UV) light and hydrogen peroxide (H2O2) generates hydroxyl radicals, which can effectively mineralize organic compounds.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous ions (Fe2+) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. Studies have shown the effectiveness of Fenton's reagent in degrading chlorophenols. mmu.ac.uk

Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon activation by UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. This method has been successfully applied to the degradation of various phenolic compounds. nih.govnih.gov

The efficiency of AOPs can be influenced by factors such as pH, the concentration of the contaminant, and the presence of radical scavengers in the water matrix. nih.gov

Table 2: Overview of Potential Remediation Technologies

TechnologyPrinciplePotential Applicability to this compoundKey Considerations
Bioaugmentation Introduction of specialized microorganisms.Potentially effective if microbes capable of degrading the trifluoromethylthio group and chlorinated ring can be identified and applied.Survival and activity of introduced microbes in the specific environment.
Biostimulation Enhancement of indigenous microbial activity.May be effective if a native microbial population with degradative potential exists.Optimization of nutrient and electron acceptor conditions.
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals for non-selective oxidation.High potential for complete mineralization of the compound to CO2, H2O, Cl-, and F-.Can be energy-intensive and may require management of chemical inputs (e.g., H2O2, iron salts).

Mechanistic Biological Activity and Target Identification Excluding Clinical, Safety, Dosage

In Vitro Enzyme Inhibition Studies

The structural characteristics of 3-Chloro-4-(trifluoromethylthio)phenol, particularly the phenolic hydroxyl group and the electron-withdrawing trifluoromethylthio substituent, make it a candidate for investigation as an enzyme inhibitor. Phenolic compounds are known to interact with a variety of enzymes, and the introduction of fluorine-containing groups can significantly modulate their biological properties. rsc.org

While specific inhibitory data for 3-Chloro-4-(trifluoromethylthio)phenol is not extensively available in public literature, studies on analogous compounds provide a basis for potential targets. For instance, various substituted phenols have been investigated as inhibitors of carbonic anhydrases and tyrosinases. The presence of a trifluoromethyl group is a common feature in many biologically active molecules, often enhancing properties like metabolic stability and binding affinity. rsc.org

Kinetic Characterization of Enzyme-Ligand Interactions

To understand the inhibitory potential of a compound like 3-Chloro-4-(trifluoromethylthio)phenol, detailed kinetic studies are essential. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the inhibitor's potency. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be elucidated through analyses of reaction rates at varying substrate and inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots.

Table 1: Hypothetical Kinetic Data for Enzyme Inhibition by 3-Chloro-4-(trifluoromethylthio)phenol

Enzyme TargetIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
Carbonic Anhydrase II15.27.8Competitive
Monoamine Oxidase A25.612.3Non-competitive
Tyrosinase8.94.1Mixed
Protein Tyrosine Phosphatase 1B5.42.5Competitive

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for 3-Chloro-4-(trifluoromethylthio)phenol are not publicly available.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of a lead compound. For 3-Chloro-4-(trifluoromethylthio)phenol, SAR studies would involve synthesizing and testing a series of analogs to understand the contribution of each structural component to its biological activity.

Key modifications could include:

Position of the chloro and trifluoromethylthio groups: Moving these substituents to other positions on the phenyl ring would reveal the optimal substitution pattern for target engagement.

Nature of the halogen: Replacing the chloro group with other halogens (e.g., fluoro, bromo) would probe the effect of size and electronegativity on activity.

Modifications of the trifluoromethylthio group: Altering the sulfur oxidation state (e.g., to sulfinyl or sulfonyl) or replacing the trifluoromethyl group with other electron-withdrawing groups would provide insights into the electronic and steric requirements for binding.

Substitution on the phenol (B47542) ring: Introducing additional substituents could enhance potency or modulate physical properties.

The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the reactivity and potential interactions of the phenol. rsc.org

Receptor Binding and Modulation Assays

Beyond enzyme inhibition, 3-Chloro-4-(trifluoromethylthio)phenol could potentially interact with various cellular receptors. Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These assays typically involve a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The test compound is then evaluated for its ability to displace the labeled ligand, allowing for the determination of its binding affinity (often expressed as a Kᵢ or IC₅₀ value).

Given its aromatic and substituted nature, this compound could be screened against a panel of receptors, including G-protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a wide range of physiological processes. westminster.ac.uk While no specific data exists for 3-Chloro-4-(trifluoromethylthio)phenol, the general methodology would be applicable.

Cellular Pathway Modulation Studies

The interaction of a small molecule with an enzyme or receptor can lead to the modulation of entire cellular signaling pathways. For example, if 3-Chloro-4-(trifluoromethylthio)phenol were to inhibit a key kinase or phosphatase, it could impact downstream signaling events that control processes such as cell proliferation, differentiation, and apoptosis. purdue.edu

Investigating the impact on specific biochemical cascades would involve treating cultured cells with the compound and then analyzing changes in the phosphorylation state of key signaling proteins (e.g., via Western blotting) or measuring the expression of downstream target genes (e.g., via qPCR). The development of inhibitors for signaling proteins like those in the TGF-β pathway showcases how small molecules can be used to dissect and control complex cellular processes. mdpi.com

Interaction with Biomolecules and Elucidation of Binding Mechanisms

The binding of 3-Chloro-4-(trifluoromethylthio)phenol to a biological target would be governed by a combination of non-covalent interactions. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions. The chlorine atom can form halogen bonds, and the lipophilic trifluoromethylthio group can engage in strong hydrophobic interactions.

Computational methods, such as molecular docking, are valuable tools for predicting the binding mode of a small molecule within the active site of a protein. Such studies could reveal key amino acid residues that interact with the different parts of the 3-Chloro-4-(trifluoromethylthio)phenol molecule, guiding further optimization of the compound.

Investigational Biochemical Applications

Fluorinated organic molecules often possess enhanced stability and unique properties that make them useful as biochemical tools. rsc.org For instance, the introduction of a trifluoromethyl group can be beneficial in the development of probes for various assays. rsc.org

A compound like 3-Chloro-4-(trifluoromethylthio)phenol could potentially be developed into a component of an enzymatic assay or a fluorescent probe. For example, by attaching a fluorophore to the molecule, it could be used in fluorescence-based binding assays to identify and characterize ligands for a specific protein target. The development of fluorescent-tagged kinase assays provides a template for how such tools can be created to study enzyme-inhibitor interactions. nih.gov

Advanced Research Applications of 3 Chloro 4 Trifluoromethythio Phenol

Role as a Key Synthetic Intermediate in the Preparation of High-Value Fine Chemicals and Agrochemicals

3-Chloro-4-(trifluoromethylthio)phenol is a highly functionalized building block for creating complex, high-value molecules, particularly within the agrochemical and pharmaceutical industries. The trifluoromethylthio (-SCF₃) group is a prized substituent in modern chemistry, known for enhancing the efficacy of active ingredients. researchgate.netenamine.net Its incorporation into molecules is a key strategy in the development of new pharmaceuticals and agrochemicals. bohrium.com

The utility of this scaffold is exemplified by its close analogs. For instance, 4-(trifluoromethylthio)phenol (B1307856) is a crucial intermediate in the synthesis of a variety of products, including anti-inflammatory agents, antiviral compounds, and anticancer drugs, as well as herbicides, fungicides, and insecticides. nbinno.com It is specifically noted as a precursor in the production of the veterinary drug toltrazuril, a coccidiostat. researchgate.net Similarly, the analog 3-chloro-4-(trifluoromethoxy)phenol (B1486893) is a valuable intermediate for manufacturing modern herbicides and fungicides. chemimpex.com

The synthesis of 3-Chloro-4-(trifluoromethylthio)phenol itself can be achieved through methods like the dual catalytic trifluoromethylthiolation of 3-chlorophenol (B135607), highlighting its accessibility for further chemical transformations. researchgate.net The presence of three distinct functional sites on the molecule—the hydroxyl, chloro, and trifluoromethylthio groups attached to an aromatic ring—offers chemists a versatile platform for constructing a wide array of derivatives for use as fine chemicals and specialized agrochemical products. nih.govsemanticscholar.org

Precursor for Advanced Materials and Functional Molecules

The research into advanced materials often leverages molecules with unique electronic and physical properties. The potent electron-withdrawing nature of the trifluoromethylthio group, combined with its high lipophilicity, makes 3-Chloro-4-(trifluoromethylthio)phenol a promising precursor for the synthesis of novel functional materials. researchgate.netacs.org While direct applications in fields like Organic Light-Emitting Devices (OLEDs) are still emerging, the fundamental properties of the -SCF₃ group are highly relevant to the design of materials for organic electronics. The ability to modulate the electronic characteristics of a molecule is crucial for developing new charge-transporting or emissive materials.

Analogs of the compound have already been identified as candidates for materials science applications. For example, 3-Chloro-4-(trifluoromethoxy)phenol is considered for use in formulating advanced polymers and coatings that require enhanced chemical resistance and stability. chemimpex.com The inherent stability conferred by the strong carbon-fluorine bonds in the -SCF₃ group suggests that polymers derived from 3-Chloro-4-(trifluoromethylthio)phenol could exhibit superior thermal and chemical resilience, making them suitable for high-performance applications.

Development of Analytical Standards and Reference Materials for Environmental and Biological Monitoring

The increasing synthesis and use of complex fluorinated molecules in industry and agriculture necessitate the development of precise analytical methods for their monitoring in the environment. acs.org Phenolic compounds are recognized as a class of environmental pollutants that require careful tracking in water systems. nih.gov The development and validation of these analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), depend on the availability of pure, certified reference materials. sigmaaldrich.comtrilogylab.com

3-Chloro-4-(trifluoromethylthio)phenol, as a distinct chemical entity, is the ideal analytical standard for its own detection and quantification. Should this compound be used in an agrochemical formulation, regulatory bodies and environmental scientists would require a verified standard to monitor for its residues in soil, water, and biological tissues. nbinno.com The process involves using the standard to fortify laboratory samples to measure analytical recovery and matrix effects, ensuring the data generated is accurate and reliable. trilogylab.com Given the growing concern over per- and polyfluoroalkyl substances (PFAS) and their persistence, having reference materials for novel fluorinated compounds is critical for environmental safety and risk assessment. nih.govacs.org

Contribution to Structure-Based Design Principles in Chemical Biology

In chemical biology and medicinal chemistry, the goal is to design molecules with specific biological activities. 3-Chloro-4-(trifluoromethylthio)phenol embodies key structural features that are highly instructive for this purpose. The trifluoromethylthio (-SCF₃) group is of particular importance in structure-based drug design. researchgate.netbohrium.com

The -SCF₃ group possesses a unique combination of properties:

High Lipophilicity : It is one of the most lipophilic functional groups used in drug design, with a Hansch lipophilicity parameter (π) of 1.44. nih.gov This property can significantly enhance a molecule's ability to permeate cell membranes, potentially improving its bioavailability and efficacy. enamine.netresearchgate.net

Metabolic Stability : As a strong electron-withdrawing group, the -SCF₃ moiety can shield adjacent parts of a molecule from oxidative metabolism, a common pathway for drug degradation in the body. researchgate.netbohrium.comresearchgate.net This can prolong the active life of a drug.

These characteristics make the -SCF₃ group a valuable bioisostere—a substituent that can replace another group in a parent molecule without losing the desired biological activity, while potentially improving its pharmacological profile. mdpi.com The study of how the specific placement of the chloro and -SCF₃ groups on the phenol (B47542) ring influences its properties provides crucial data for Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models are fundamental tools in chemical biology that help predict the biological activity of new candidate molecules, thereby guiding the design of more effective and stable therapeutic agents and probes.

Future Research Directions and Unaddressed Questions for 3 Chloro 4 Trifluoromethythio Phenol

Exploration of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of 3-Chloro-4-(trifluoromethylthio)phenol has been achieved through the trifluoromethylthiolation of 3-chlorophenol (B135607) using N-(trifluoromethylthio)saccharin in the presence of iron(III) chloride and diphenyl selenide (B1212193), yielding the product as a colorless oil. acs.org While this method provides a route to the compound, significant opportunities exist for the development of more efficient, sustainable, and versatile catalytic systems.

Future research should focus on exploring a broader range of catalysts and reaction conditions. For instance, the use of alternative Lewis acids to iron(III) chloride could be investigated to optimize yield and reaction times. Furthermore, the development of transition-metal-free synthesis methods represents a significant green chemistry objective. acs.org Recent advancements in the synthesis of aryl trifluoromethyl thioethers have highlighted methods that avoid expensive and pre-formed fluoroalkylthiolation reagents by using sources like the Ruppert-Prakash reagent (TMSCF3) or by combining C-H thiocyanation with a subsequent fluoroalkylation step. acs.orgnih.gov These innovative approaches, including photocatalyst- and transition-metal-free techniques, could be adapted for the synthesis of 3-Chloro-4-(trifluoromethylthio)phenol, potentially offering more environmentally friendly and cost-effective production routes. researchgate.net

A systematic investigation into different trifluoromethylthiolating agents is also warranted. While N-(trifluoromethylthio)saccharin is effective, other reagents might offer advantages in terms of reactivity, stability, or ease of handling. The development of visible-light-mediated trifluoromethylation methods, which have been successfully applied to aromatic thiols using trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, could also be a promising avenue for exploration. chemistryviews.org

Table 1: Potential Catalytic Systems for Synthesis of 3-Chloro-4-(trifluoromethylthio)phenol

Catalytic System ComponentPotential AdvantageResearch Focus
Alternative Lewis AcidsImproved yield, reduced reaction timeScreening of various Lewis acids (e.g., AlCl₃, BF₃·Et₂O)
Transition-Metal-Free CatalystsGreener synthesis, reduced costDevelopment of organocatalysts or photocatalysts
Novel Trifluoromethylthiolating ReagentsEnhanced reactivity, stability, or handlingInvestigation of reagents beyond N-(trifluoromethylthio)saccharin
Visible-Light Photoredox CatalysisMild reaction conditions, high selectivityAdaptation of methods using organophotocatalysts

Comprehensive Mechanistic Understanding of Chemical Transformations and Degradation Pathways

The environmental persistence and metabolic fate of halogenated and organofluorine compounds are of considerable concern. The carbon-fluorine bond is exceptionally strong, often rendering such compounds resistant to degradation. nih.gov A critical area of future research is the elucidation of the chemical and biological degradation pathways of 3-Chloro-4-(trifluoromethylthio)phenol.

Mechanistic studies should investigate its stability under various environmental conditions, including exposure to light (photodegradation), water (hydrolysis), and microbial action. The degradation of chlorophenols can proceed through different pathways, often initiated by hydroxylation and followed by ring cleavage. nih.gov For instance, laccase enzymes from white-rot fungi have been shown to degrade chlorophenols, although the efficiency varies depending on the substitution pattern. nih.gov Research is needed to determine if similar enzymatic systems can act on 3-Chloro-4-(trifluoromethylthio)phenol and to identify the resulting metabolites.

The trifluoromethylthio group introduces additional complexity. While the C-F bonds are strong, the sulfur linkage might be a point of metabolic attack. Understanding the interplay between the chloro and trifluoromethylthio substituents in directing the degradation process is crucial. Mechanistic studies on related compounds, such as the OCF3-migration in N-(trifluoromethoxy)-N-aniline derivatives, have revealed complex radical and ionic pathways. nih.govsemanticscholar.org Similar detailed investigations, combining experimental and computational approaches, are necessary to map the transformation and degradation routes of 3-Chloro-4-(trifluoromethylthio)phenol.

Identification and Characterization of Undiscovered Biological Targets and Modes of Action

The biological activity of phenolic compounds is diverse and highly dependent on their substitution patterns. Halogenated phenols are known to exhibit toxicity towards various organisms, including bacteria. nih.gov The introduction of a trifluoromethylthio group is a common strategy in medicinal chemistry to enhance properties like lipophilicity and metabolic stability, which can significantly impact a molecule's biological activity. researchgate.netchemistryviews.orgresearchgate.net

A significant unaddressed question is the specific biological targets and modes of action of 3-Chloro-4-(trifluoromethylthio)phenol. Future research should involve broad-spectrum biological screening to identify any potential therapeutic or toxicological effects. This could include assays for antimicrobial, antifungal, and cytotoxic activity. For example, analogues of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been synthesized and shown to possess analgesic properties. researchgate.net It would be valuable to investigate whether 3-Chloro-4-(trifluoromethylthio)phenol exhibits similar or other neurological activities.

Identifying the molecular targets is a key step. This can be approached through techniques like affinity chromatography, proteomics, and genetic screening. Understanding how the combination of the chloro and trifluoromethylthio groups influences binding to specific proteins or other biomolecules will be essential in characterizing its biological profile.

Advanced Computational-Experimental Integration for Predictive Modeling in all Research Areas

The complexity of halogenated and trifluoromethylated compounds makes a purely experimental approach to understanding their behavior time-consuming and expensive. Integrating computational modeling with experimental work can accelerate research and provide deeper insights. malvernpanalytical.comcas.org

For 3-Chloro-4-(trifluoromethylthio)phenol, future research should leverage this synergy. In the area of synthesis, computational models can help in selecting optimal catalysts and predicting reaction outcomes. For understanding degradation, quantum mechanical simulations can model reaction pathways and predict the stability of intermediates. arxiv.org

In the realm of biological activity, predictive models can play a crucial role. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological effects of 3-Chloro-4-(trifluoromethylthio)phenol and its analogues. nih.gov These models, built on experimental data and calculated molecular descriptors, can guide the design of new compounds with desired properties while minimizing toxicity. Modern approaches combine quantum mechanical simulations to assess site reactivity with machine learning to generate predictive models for metabolism by key enzymes. optibrium.com Such integrated approaches will be invaluable in comprehensively characterizing 3-Chloro-4-(trifluoromethylthio)phenol.

Development of Green Analytical Methods for Environmental and Biochemical Detection

The ability to detect and quantify 3-Chloro-4-(trifluoromethylthio)phenol in environmental and biological matrices is a prerequisite for studying its fate, transport, and biological effects. Traditional analytical methods often rely on significant amounts of hazardous organic solvents. A key future research direction is the development of green analytical methods for this compound. sciepub.comchromatographyonline.com

This includes exploring techniques that minimize solvent use, such as supercritical fluid chromatography (SFC) and miniaturized liquid chromatography. mdpi.com Sample preparation, often the most solvent-intensive step, can be made greener through methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). mdpi.com

Given the presence of halogen and sulfur atoms, detection methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are likely to be effective. The development of selective and sensitive methods that are also environmentally benign is a significant challenge. Future research should focus on optimizing these techniques to achieve low detection limits while adhering to the principles of green analytical chemistry.

Investigation of Long-Term Environmental Fates and Potential for Bioremediation in Complex Ecosystems

The long-term environmental fate of persistent organic pollutants is a major concern. Due to the strong carbon-fluorine bonds, organofluorine compounds can be particularly persistent. nih.gov The presence of a chlorine atom further contributes to the potential for environmental persistence. An essential area of future research is to understand the long-term behavior of 3-Chloro-4-(trifluoromethylthio)phenol in complex ecosystems.

This involves studying its partitioning between soil, water, and air, as well as its potential for bioaccumulation in food chains. Long-term monitoring studies in controlled environments (mesocosms) can provide valuable data on its persistence and transformation under realistic conditions.

A critical unanswered question is whether this compound can be effectively bioremediated. While many microorganisms can degrade aromatic compounds, the presence of both chlorine and a trifluoromethylthio group presents a significant challenge. nih.gov Research has identified bacteria capable of degrading chlorophenols and even some per- and polyfluorinated alkyl substances (PFAS). nih.govyoutube.com Future studies should screen for and isolate microorganisms capable of degrading 3-Chloro-4-(trifluoromethylthio)phenol. This could involve enrichment cultures from contaminated sites. If such organisms are identified, the next step would be to elucidate the enzymatic pathways involved and explore their potential for use in bioremediation technologies to clean up contaminated environments.

Q & A

Q. What are the optimal synthetic pathways for 3-Chloro-4-(trifluoromethythio)phenol, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via substitution reactions using halogenated nitrobenzene derivatives and trifluoromethylthio-containing nucleophiles. For example, under alkaline conditions, 3-chloro-4-fluoronitrobenzene reacts with a trifluoromethylthiolate ion to form the intermediate nitro derivative, followed by reduction to the amine and subsequent diazotization to yield the phenol. Key parameters include maintaining pH > 10 during substitution, using polar aprotic solvents (e.g., DMF), and controlled temperature (60–80°C) to minimize side reactions . Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) and recrystallization in ethanol improve purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethythio group (δ ≈ −40 to −45 ppm). 1H^{1}\text{H} NMR (in DMSO-d6) identifies phenolic protons (δ 8–10 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • IR : Strong absorption bands for O-H (3200–3600 cm1^{-1}), C-F (1100–1250 cm1^{-1}), and C-S (650–750 cm1^{-1}).
  • LC-MS : High-resolution ESI-MS in negative ion mode confirms molecular weight (expected [M-H]^- ≈ 246.5). Use a C18 column with methanol/water (70:30) and 0.1% formic acid for retention time optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., bond dissociation energies of the phenolic O-H group). Solvent effects (e.g., water) are incorporated via the PCM model. These simulations predict regioselectivity in electrophilic aromatic substitution reactions, such as nitration or sulfonation, by analyzing charge distribution and Fukui indices .

Q. What strategies are recommended for identifying environmental degradation byproducts of this compound in aqueous systems?

  • Methodological Answer : Degradation studies under simulated environmental conditions (UV light, pH 5–9) can be analyzed via:
  • GC-MS : Identify volatile byproducts (e.g., chlorinated furanones or thioethers) using a DB-5 column and electron ionization.
  • HPLC-UV/Vis : Monitor non-volatile intermediates (e.g., quinones) with a C18 column and gradient elution (acetonitrile/water).
  • Toxicity assays : Use Vibrio fischeri bioluminescence inhibition tests to assess ecotoxicity of degradation products. Reference analogs like 3-chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1) for mechanistic insights .

Q. How can in vitro models evaluate the compound’s toxicity and metabolic pathways?

  • Methodological Answer :
  • Cytotoxicity : Use HepG2 cells with MTT assays (48-hour exposure, IC50_{50} calculation).
  • Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites (e.g., hydroxylated derivatives) are detected using positive ion mode.
  • Reactive oxygen species (ROS) assays : Measure intracellular ROS in SH-SY5Y cells using DCFH-DA fluorescence. Compare with structurally similar chlorophenols (e.g., 3,4-dichlorophenol) to infer mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.